![molecular formula C17H14N2O5S B3005130 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide CAS No. 892856-90-5](/img/structure/B3005130.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a dioxole ring and a benzamide moiety
作用機序
Target of Action
The primary targets of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes play a crucial role in the regulation of gene expression and are involved in the polyamine metabolism .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket . This interaction inhibits the activity of the enzymes, leading to changes in gene expression and polyamine metabolism .
Biochemical Pathways
The inhibition of HDACs and APAHs affects the polyamine metabolism pathway . Polyamines are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Inhibition of these enzymes can interfere with biofilm formation, a major survival strategy of Pseudomonas aeruginosa .
Result of Action
The result of the compound’s action is the inhibition of HDACs and APAHs, leading to changes in gene expression and polyamine metabolism . This can interfere with the formation of biofilms by Pseudomonas aeruginosa , potentially making the bacteria more susceptible to antibiotics and the immune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced by reacting the benzothiazole derivative with a suitable diol in the presence of a dehydrating agent.
Formation of the Benzamide Moiety: The final step involves the acylation of the benzothiazole-dioxole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
類似化合物との比較
Similar Compounds
- **N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
- **N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-quinoxalinecarboxamide
- **N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
Uniqueness
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxole and benzothiazole rings provide a rigid and planar structure, enhancing its binding affinity to molecular targets. The presence of methoxy groups further modulates its electronic properties, making it a versatile compound for various applications.
生物活性
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-cancer and anti-inflammatory properties, as well as its mechanisms of action. The findings are supported by various research studies and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzothiazole moiety and a dioxole ring. Its molecular formula is C15H17N3O5S with a molecular weight of 383.4 g/mol. The compound's structural features contribute to its bioactivity.
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant anti-cancer properties. A study evaluated the effects of benzothiazole derivatives on various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The study utilized the MTT assay to assess cell viability and found that certain derivatives significantly inhibited cell proliferation.
Key Findings:
- Inhibition of Cell Proliferation : Compounds demonstrated IC50 values in the micromolar range against A431 and A549 cells.
- Mechanism of Action : Flow cytometry analysis revealed that these compounds induced apoptosis and caused cell cycle arrest at G0/G1 phase.
- Cytokine Modulation : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in treated macrophage cells (RAW264.7) as assessed by ELISA.
Table 1: Summary of Anti-Cancer Activity
Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Cytokine Reduction |
---|---|---|---|---|
B7 | A431 | 2.5 | Yes | IL-6, TNF-α |
B7 | A549 | 3.0 | Yes | IL-6, TNF-α |
B8 | H1299 | 1.8 | Yes | IL-6 |
Anti-Inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages.
Mechanistic Insights:
- Signaling Pathways : Western blot analyses indicated that the compound inhibits the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
Table 2: Summary of Anti-Inflammatory Activity
Compound | Cytokine Assessed | Concentration (µM) | Effect |
---|---|---|---|
B7 | IL-6 | 1 | Decreased |
B7 | TNF-α | 2 | Decreased |
Case Study 1: Dual Action in Cancer Therapy
A recent study focused on a series of benzothiazole derivatives, including this compound. The results demonstrated not only potent anti-cancer activity but also significant anti-inflammatory effects, suggesting its potential as a dual-action therapeutic agent.
Case Study 2: Structure-Activity Relationship
Another investigation explored the structure-activity relationship (SAR) of benzothiazole derivatives. Modifications to the benzothiazole nucleus enhanced both anti-cancer and anti-inflammatory activities, indicating that specific structural elements are critical for bioactivity.
特性
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-21-11-4-3-9(5-12(11)22-2)16(20)19-17-18-10-6-13-14(24-8-23-13)7-15(10)25-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQPKYYISOCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。